(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
(2Z)-2-{2-[4-(DIMETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes a benzothiophene core and a dimethylamino phenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-[4-(DIMETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can be achieved through several methods, including:
Solid-State Method: This involves mixing metal oxides and heating them, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Metal salts are dissolved in water to form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above methods, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the specific industrial application.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{2-[4-(DIMETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive groups.
Common Reagents and Conditions
Oxidation: Sulfuric acid, potassium permanganate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce different hydrides.
Scientific Research Applications
(2Z)-2-{2-[4-(DIMETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has numerous applications in scientific research:
Mechanism of Action
The mechanism by which (2Z)-2-{2-[4-(DIMETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: Shares the dimethylamino phenyl moiety with the compound .
Bromomethyl methyl ether: Contains similar functional groups and is used in related chemical reactions.
Uniqueness
What sets (2Z)-2-{2-[4-(DIMETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart is its unique combination of a benzothiophene core and a dimethylamino phenyl hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H15N3OS/c1-19(2)12-9-7-11(8-10-12)17-18-16-15(20)13-5-3-4-6-14(13)21-16/h3-10,20H,1-2H3 |
InChI Key |
MFBJETBIGVQJIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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